Vitamin K2
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859551 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6041-00-5 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms and Biochemical Pathways of Menatetrenone
Vitamin K-Dependent Protein Carboxylation
A primary function of menatetrenone is its role as a cofactor for the enzyme gamma-glutamyl carboxylase. ontosight.aioregonstate.edu This enzyme is responsible for the post-translational modification of specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) residues within vitamin K-dependent proteins (VKDPs). oregonstate.edunih.gov This carboxylation process is essential for the biological activity of these proteins, enabling them to bind to calcium ions and participate in various physiological functions. ontosight.aioregonstate.edu
Osteocalcin (B1147995), a protein synthesized by bone-forming cells called osteoblasts, is a key VKDP involved in bone metabolism. patsnap.comoup.com For osteocalcin to effectively contribute to bone mineralization, it must undergo carboxylation, a process facilitated by menatetrenone. patsnap.compatsnap.com Carboxylated osteocalcin (Gla-OC) has a high affinity for calcium ions and hydroxyapatite, the primary mineral component of bone. oup.com This binding is crucial for the proper integration of calcium into the bone matrix, thereby enhancing bone mineral density and strength. patsnap.compatsnap.com Insufficient levels of menatetrenone can lead to an increase in undercarboxylated osteocalcin (ucOC), which is less effective at binding calcium and may result in weaker bones. patsnap.com Studies have shown that menatetrenone treatment in postmenopausal women increases the levels of Gla-OC while decreasing ucOC, suggesting a promotion of bone formation. jst.go.jp
Matrix Gla-protein (MGP) is another critical VKDP that plays a significant role in preventing the calcification of soft tissues, particularly in the cardiovascular system. patsnap.combmj.com MGP is a potent inhibitor of vascular calcification. patsnap.combmj.com Similar to osteocalcin, MGP requires vitamin K-dependent carboxylation to become biologically active. patsnap.comnih.gov Activated MGP helps to regulate the extracellular matrix by inhibiting the deposition of calcium crystals in arterial walls, thus maintaining vascular elasticity and health. patsnap.com A deficiency in menatetrenone can lead to under-carboxylated MGP, which is associated with an increased risk of arterial stiffness and vascular calcification. patsnap.combmj.com
Osteocalcin Carboxylation and Bone Matrix Integration
Modulation of Cellular Signaling Pathways
Emerging research indicates that menatetrenone's influence extends beyond protein carboxylation to the modulation of various cellular signaling pathways. patsnap.com It has been shown to interact with pathways such as the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor gamma (PPARγ), which are involved in regulating lipid metabolism and inflammation. ontosight.ai In the context of cancer cells, menatetrenone may affect signaling by certain tyrosine kinases. nih.gov Additionally, it has been found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in inflammatory responses and cell growth. researchgate.netnih.gov By suppressing NF-κB activation, menatetrenone can inhibit the expression of downstream targets like cyclin D1, a key regulator of the cell cycle. nih.govaacrjournals.org
Influence on Gene Expression
Menatetrenone has been observed to influence the expression of several genes. patsnap.com For instance, in hepatocellular carcinoma (HCC) cells, it has been shown to inhibit the expression of cyclin D1 at both the mRNA and protein levels in a dose-dependent manner. nih.govaacrjournals.org This suppression of cyclin D1 expression is linked to the inhibition of NF-κB activation. nih.gov Furthermore, menatetrenone has been found to activate the steroid and xenobiotic receptor (SXR), which can contribute to its tumor-suppressive effects in HCC cells by reducing their proliferation and motility. jst.go.jp It can also induce the expression of antioxidant genes, contributing to its protective effects against oxidative stress. ontosight.ai
Anti-inflammatory Mechanisms
Menatetrenone exhibits anti-inflammatory properties through various mechanisms. nih.gov A key mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation. nih.govmdpi.com By inhibiting NF-κB, menatetrenone can reduce the expression of pro-inflammatory cytokines. patsnap.comnih.gov Studies have shown that menatetrenone can decrease the levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov This anti-inflammatory action is believed to contribute to its protective effects in conditions like osteoporosis and atherosclerosis, where inflammation plays a pathogenic role. patsnap.com
Interaction with Key Enzymes and Proteins
Menatetrenone's functions are intrinsically linked to its ability to interact with and modulate the activity of specific proteins. These interactions are central to its physiological effects, extending from post-translational modification of proteins to antioxidant activities.
A primary and well-established function of menatetrenone is its role as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). mdpi.com GGCX is a crucial enzyme located in the endoplasmic reticulum that catalyzes the post-translational carboxylation of specific glutamic acid (Glu) residues on vitamin K-dependent proteins (VKDPs). biorxiv.orgnih.govmdpi.com This reaction converts Glu into a gamma-carboxyglutamic acid (Gla) residue. mdpi.com
The presence of Gla residues is fundamental for the biological activity of VKDPs, as these residues enable the proteins to bind calcium ions. mdpi.comdiva-portal.org This calcium-binding capacity is critical for their function in processes such as blood coagulation and bone metabolism. patsnap.com Key VKDPs include coagulation factors (e.g., prothrombin, Factors VII, IX, and X), anticoagulant proteins (Protein C, S, and Z), and proteins involved in tissue mineralization like osteocalcin and Matrix Gla Protein (MGP). mdpi.combiorxiv.org
The catalytic process is part of the canonical vitamin K cycle. Within this cycle, the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), is utilized by GGCX as a cofactor to drive the carboxylation of Glu. nih.govmdpi.com In this process, KH2 is oxidized to vitamin K epoxide. This epoxide is then recycled back to its active, reduced form by another enzyme, the vitamin K epoxide reductase complex subunit 1 (VKORC1). nih.govmdpi.com Menatetrenone (MK-4) serves as an active form of vitamin K in this cycle. researchgate.net Research indicates that different forms of vitamin K may exhibit varying levels of activity; for instance, MK-4 has been observed to enhance the production of osteocalcin mRNA and promote the mineralization of osteoblasts. diva-portal.org
Recent research has unveiled a novel, non-canonical vitamin K cycle that operates independently of the classical GGCX-centered pathway and is a potent inhibitor of ferroptosis. researchgate.netresearchgate.net Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation. researchgate.nettohoku.ac.jp This alternative pathway is mediated by the enzyme Ferroptosis Suppressor Protein 1 (FSP1). researchgate.nettohoku.ac.jp
In this non-canonical cycle, FSP1 functions as a powerful oxidoreductase that reduces vitamin K, including menatetrenone, to its fully reduced hydroquinone form (VKH2). researchgate.nettohoku.ac.jpmlo-online.com This FSP1-driven reduction is notably insensitive to warfarin, an anticoagulant that targets the VKORC1 enzyme in the canonical cycle. researchgate.nettohoku.ac.jp The generated vitamin K hydroquinone acts as a potent, lipophilic radical-trapping antioxidant, effectively neutralizing lipid peroxyl radicals within cellular membranes and thereby suppressing ferroptosis. researchgate.netresearchgate.nettohoku.ac.jp
Studies have demonstrated that menatetrenone (MK-4) is an effective substrate in this pathway and can efficiently mitigate lipid peroxidation in an FSP1-dependent manner. aai.org This discovery assigns a new biological function to menatetrenone, distinct from its traditional role in protein carboxylation, identifying it as a key molecule in protecting cells from oxidative damage and ferroptotic cell death. researchgate.netresearchgate.net
Table 1: Key Enzymes and Proteins in Menatetrenone-Related Pathways
| Enzyme/Protein | Abbreviation | Function in Pathway | Related Pathway |
| Gamma-Glutamyl Carboxylase | GGCX | Catalyzes the carboxylation of glutamic acid residues on VKDPs, using vitamin K as a cofactor. mdpi.commdpi.com | Canonical Vitamin K Cycle |
| Vitamin K Epoxide Reductase | VKORC1 | Reduces vitamin K epoxide back to its active hydroquinone form, allowing for recycling of vitamin K. nih.govmdpi.com | Canonical Vitamin K Cycle |
| Ferroptosis Suppressor Protein 1 | FSP1 | Reduces vitamin K to vitamin K hydroquinone, which acts as a potent antioxidant to inhibit ferroptosis. researchgate.nettohoku.ac.jp | FSP1-Dependent Non-Canonical Vitamin K Cycle |
| Osteocalcin | OC / BGP | A vitamin K-dependent protein involved in bone mineralization; its activity depends on GGCX-mediated carboxylation. diva-portal.orgpatsnap.com | Canonical Vitamin K Cycle |
| Matrix Gla Protein | MGP | A vitamin K-dependent protein that inhibits vascular calcification; requires carboxylation to be active. diva-portal.orgpatsnap.com | Canonical Vitamin K Cycle |
Research on Menatetrenone in Specific Biological Systems and Disease States
Skeletal System Research
Menatetrenone, a synthetic form of vitamin K2, has been the subject of extensive research regarding its role in bone metabolism and the management of osteoporosis.
Studies have investigated the effect of menatetrenone on bone mineral density (BMD), a key indicator of bone strength, particularly in postmenopausal women with osteoporosis. Research has shown that menatetrenone monotherapy can lead to a modest increase in lumbar spine BMD. mdpi.comnih.gov For instance, one randomized controlled trial involving 241 osteoporotic patients demonstrated that while the control group experienced a decrease in lumbar BMD, the group treated with menatetrenone showed sustained BMD over a 24-month period. researchgate.netcaldic.com
In a multicenter study in China, treatment with menatetrenone for one year resulted in significant increases in BMD at the lumbar spine and trochanter. dovepress.comtandfonline.com However, some randomized controlled trials have reported only a modest or no significant impact on BMD. dovepress.comjst.go.jp For example, a study comparing menatetrenone to alfacalcidol (B1684505) found no significant differences in BMD changes between the two treatments at 24 and 48 weeks. dovepress.com A meta-analysis of five studies indicated that menatetrenone was more effective than a placebo in improving lumbar BMD. researchgate.net
| Study Population | Treatment Group | Control Group | Duration | Key Findings on BMD | Citation |
|---|---|---|---|---|---|
| Postmenopausal women with osteoporosis | Menatetrenone | Placebo | 24 months | Sustained lumbar BMD in the menatetrenone group compared to a decrease in the control group. | researchgate.netcaldic.com |
| Chinese postmenopausal women with osteoporosis | Menatetrenone | Alfacalcidol | 12 months | Significant increase in lumbar spine and trochanter BMD from baseline with menatetrenone. | dovepress.comtandfonline.com |
| Postmenopausal women | Menatetrenone | No treatment | 48 weeks | No significant change in lumbar BMD values. | jst.go.jp |
A primary goal in osteoporosis management is the reduction of fracture risk. Several randomized controlled trials have suggested that menatetrenone can reduce the incidence of fractures, particularly vertebral fractures, in postmenopausal women with osteoporosis. mdpi.comnih.gov One pivotal Japanese study reported that menatetrenone significantly reduced the incidence of clinical fractures in this population. mdpi.com Another randomized controlled trial found that this compound treatment could lower the incidence of new vertebral fractures by 53% in patients with postmenopausal osteoporosis, a rate comparable to that of bisphosphonates. dovepress.com
In a 24-month study, the incidence of new clinical fractures was significantly lower in the group receiving menatetrenone compared to the untreated control group. researchgate.net Conversely, a meta-analysis of five studies involving over 5,500 patients found a non-significant decrease in the risk of vertebral fractures with menatetrenone compared to a placebo. researchgate.net
| Study Population | Treatment | Key Findings on Fracture Incidence | Citation |
|---|---|---|---|
| Postmenopausal women with osteoporosis | Menatetrenone | Reduced incidence of clinical fractures (relative risk: 0.45). | mdpi.com |
| Patients with postmenopausal osteoporosis | This compound | Reduced incidence of vertebral fractures by 53%. | dovepress.com |
| Osteoporotic patients | Menatetrenone | Incidence of new clinical fractures was significantly lower than the control group. | researchgate.net |
| Postmenopausal or osteoporotic patients | Menatetrenone | Non-significant decrease in the risk of vertebral fracture compared with placebo. | researchgate.net |
Menatetrenone's influence on bone metabolism is evident through its effects on various bone turnover markers. A consistent finding across numerous studies is the significant decrease in serum levels of undercarboxylated osteocalcin (B1147995) (ucOC) following menatetrenone therapy. mdpi.comnih.govnih.govresearchgate.net This is often accompanied by an increase in carboxylated osteocalcin (Gla-OC). jst.go.jpnih.govresearchgate.net Osteocalcin is a protein essential for bone mineralization, and its carboxylation is a vitamin K-dependent process.
One study in Chinese postmenopausal women showed that after one year of treatment, menatetrenone led to a 38.7% decrease in osteocalcin (OC) and an 82.3% decrease in ucOC from baseline. dovepress.com In another randomized prospective study, serum ucOC was significantly lower in the menatetrenone group compared to the control group after just one month of treatment. nih.govresearchgate.net Some studies have also reported a gradual increase in serum alkaline phosphatase (ALP), a marker of bone formation, with prolonged menatetrenone treatment. caldic.comjst.go.jp However, the effects on bone resorption markers, such as urinary N-telopeptide of type I collagen (NTX), have been less consistent. nih.govresearchgate.net
| Bone Turnover Marker | Effect of Menatetrenone | Citation |
|---|---|---|
| Undercarboxylated Osteocalcin (ucOC) | Significant decrease | mdpi.comnih.govdovepress.comnih.govresearchgate.net |
| Carboxylated Osteocalcin (Gla-OC) | Significant increase | jst.go.jpnih.govresearchgate.net |
| Intact Osteocalcin (OC) | Decrease of 38.7% from baseline in one study | dovepress.com |
| Alkaline Phosphatase (ALP) | Gradual increase | caldic.comjst.go.jp |
| Urinary N-telopeptide of type I collagen (NTX) | Significantly higher excretion in one study | nih.govresearchgate.net |
At the cellular level, menatetrenone is understood to influence both bone formation and resorption processes. It is known to promote the activity of osteoblasts, the cells responsible for forming new bone. coconote.appnih.gov Research suggests that menatetrenone stimulates osteoblastogenesis, the differentiation of precursor cells into mature osteoblasts. nih.gov
Furthermore, menatetrenone has been shown to inhibit bone resorption. jst.go.jp It achieves this in part by suppressing the differentiation of osteoclasts, the cells that break down bone tissue. nih.govresearchgate.net One of the proposed mechanisms for this is the inhibition of the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) pathway, which is crucial for osteoclast formation and activation. researchgate.netmdpi.com Menatetrenone may also induce apoptosis (programmed cell death) in osteoclasts. caldic.com
The effects of menatetrenone on bone health have also been studied in specific patient populations who are at high risk for bone disorders.
Dialysis Patients: In patients undergoing continuous ambulatory peritoneal dialysis (CAPD), administration of menatetrenone for 12 months was found to potentially protect against bone mineral loss, as BMD levels remained stable throughout the study period. nih.gov In hemodialysis patients with low serum parathyroid hormone levels, a condition associated with adynamic bone disease and increased fracture risk, menatetrenone therapy for 12 months led to significant increases in bone formation and resorption markers, including Gla-osteocalcin, bone alkaline phosphatase (B-ALP), and intact osteocalcin. nih.govkarger.com This suggests that menatetrenone may improve bone remodeling in this patient group. nih.govkarger.com
Radiotherapy Patients: Pelvic radiotherapy in patients with uterine cancer can lead to significant bone mineral density loss and an increased risk of insufficiency fractures. coconote.app A retrospective study investigated the effects of menatetrenone in this population. coconote.appe-jbm.orgnih.govresearchgate.netnih.gov The results showed that in the group receiving menatetrenone, there was no significant BMD loss in the irradiated pelvic bones, whereas the non-treated group experienced a significant reduction in BMD at 6 months post-radiotherapy. coconote.appnih.gov This suggests that menatetrenone may have a suppressive effect against radiotherapy-induced bone loss. coconote.appnih.govnih.gov
| Patient Population | Study Design | Key Findings | Citation |
|---|---|---|---|
| Continuous Ambulatory Peritoneal Dialysis (CAPD) Patients | 12-month observational study | BMD remained at the same level, suggesting protection against bone mineral loss. | nih.gov |
| Hemodialysis Patients with low PTH | 12-month treatment study | Significant increase in bone turnover markers, suggesting improved bone remodeling. | nih.govkarger.com |
| Uterine Cancer Patients undergoing Radiotherapy | Retrospective study | Suppressed BMD loss in the irradiated pelvic bones compared to the non-treated group. | coconote.appnih.gov |
Research has explored the potential for synergistic effects when menatetrenone is used in combination with other bone-modifying agents.
With Bisphosphonates: Small randomized controlled trials have indicated that combined therapy of menatetrenone and the bisphosphonate alendronate can enhance the decrease in serum ucOC concentrations and further increase femoral neck BMD compared to monotherapy. mdpi.comnih.gov This suggests that menatetrenone could serve as a valuable adjunct to bisphosphonate treatment in postmenopausal osteoporosis. mdpi.com However, further studies are needed to determine if this combination therapy is more effective at preventing fractures than bisphosphonate therapy alone. mdpi.comnih.gov
With Vitamin D3: Vitamin D and vitamin K are both crucial for calcium metabolism and bone health, and they are believed to work synergistically. researchgate.netmdpi.com The combination of this compound and vitamin D3 has been shown to be more effective in retarding bone loss in postmenopausal women than either vitamin alone. researchgate.net Adequate levels of both vitamins appear to be beneficial for maintaining bone health. mdpi.comresearchgate.net
Bone Metabolism in Specific Patient Populations (e.g., Dialysis Patients, Radiotherapy Patients)
Cardiovascular System Research
Menatetrenone's influence on cardiovascular health is a significant area of study, with a focus on its potential to mitigate vascular calcification and modulate endothelial function. nih.govbmj.com
Prevention of Vascular Calcification
Vascular calcification, the deposition of calcium in blood vessels, is a critical factor in the development of cardiovascular disease. patsnap.com Menatetrenone is believed to play a protective role by activating Matrix Gla-protein (MGP), a potent inhibitor of vascular calcification. patsnap.compatsnap.com MGP requires carboxylation, a vitamin K-dependent process, to become biologically active. patsnap.com Activated MGP helps prevent calcium from depositing in the arterial walls, thereby maintaining vascular elasticity and reducing the risk of arterial stiffness. patsnap.com Insufficient levels of menatetrenone can lead to under-carboxylated MGP, increasing the likelihood of vascular calcification. patsnap.com
Studies have shown that high dietary intake of menaquinones is associated with reduced coronary calcification. ej-med.org While some research suggests that this compound supplementation may not significantly prevent cardiovascular calcification in most studies, others highlight its potential in inhibiting arterial calcification and stiffening. droracle.ai For instance, one study on hypercholesterolemic rabbits demonstrated that menatetrenone administration was associated with lower plasma total cholesterol levels. jst.go.jp
Table 1: Key Research Findings on Menatetrenone and Vascular Calcification
| Study Type | Population/Model | Key Findings | Reference |
|---|---|---|---|
| Preclinical | Hypercholesterolemic rabbits | Menatetrenone treatment was associated with lower plasma total cholesterol levels. | jst.go.jp |
| Epidemiological | Human | High dietary menaquinone intake is linked to reduced coronary calcification. | ej-med.org |
| Preclinical | --- | Activated Matrix Gla-protein (MGP) inhibits the formation of vascular calcifications. | restorativemedicine.org |
| Review | --- | Inactive MGP is associated with increased vascular calcification and arterial stiffness. | bmj.com |
Endothelial Function Modulation
The endothelium, the inner lining of blood vessels, plays a crucial role in regulating vascular tone and blood flow. google.com Endothelial dysfunction is considered an early step in the development of atherosclerosis. google.com Research suggests that menatetrenone may have a positive impact on endothelial function.
Studies in mice have shown that both phylloquinone (vitamin K1) and menaquinones (including MK-4) can improve endothelial function. nih.gov Specifically, menatetrenone (MK-4) and another menaquinone, MK-7, have been found to improve nitric oxide-dependent endothelial function in animal models. bmj.comnih.gov Nitric oxide is a key molecule that promotes vasodilation, and its increased production is beneficial for vascular health. google.com These vasoprotective effects are thought to be linked, at least in part, to the anti-inflammatory and anti-senescence activities of these vitamin K forms. nih.gov
Metabolic Disorders Research
Menatetrenone has also been investigated for its potential role in metabolic disorders, particularly in the regulation of glucose metabolism and insulin (B600854) sensitivity. nih.gov
Glucose Metabolism Regulation
Several studies have explored the link between vitamin K status and glucose metabolism. researchgate.netnih.gov One of the key mechanisms is believed to involve osteocalcin, a protein produced by bone-forming cells called osteoblasts. nih.govmdpi.com While carboxylated osteocalcin is involved in bone mineralization, the undercarboxylated form (ucOC) is thought to act as a hormone in glucose metabolism. nih.gov However, some human studies suggest that carboxylated osteocalcin (cOC) may be the form that improves insulin sensitivity. diabetesjournals.orgnih.gov
Menatetrenone, as a form of this compound, is involved in the carboxylation of osteocalcin. patsnap.compatsnap.com Research suggests that vitamin K may influence glucose metabolism by modulating osteocalcin and potentially through anti-inflammatory pathways. diabetesjournals.orgnih.gov Some studies propose that menatetrenone might function in a manner similar to incretins, which are gut hormones that enhance insulin secretion after a meal. nih.gov
Insulin Sensitivity
Improving insulin sensitivity is a key goal in managing and preventing type 2 diabetes. researchgate.net Several studies have indicated that menatetrenone supplementation may enhance insulin sensitivity. bmj.comresearchgate.net
A placebo-controlled trial involving healthy young men found that four weeks of menatetrenone supplementation significantly improved insulin sensitivity. diabetesjournals.orgnih.gov The study observed an increase in the insulin sensitivity index and the disposition index, which reflects the compensatory capacity of beta-cells to respond to insulin resistance. bmj.comdiabetesjournals.orgnih.gov This improvement in insulin sensitivity was associated with an increase in carboxylated osteocalcin levels. diabetesjournals.orgnih.gov Other research has also shown that this compound supplementation can improve insulin sensitivity, potentially through its effects on osteocalcin metabolism and by reducing inflammation. frontiersin.orgresearchgate.net
Table 2: Clinical Trial on Menatetrenone and Insulin Sensitivity
| Study Design | Participants | Intervention | Key Outcomes | Reference |
|---|---|---|---|---|
| Placebo-controlled trial | Healthy young men | Menatetrenone supplementation for 4 weeks | Significantly increased insulin sensitivity index and disposition index. | diabetesjournals.orgnih.gov |
Oncology Research
Menatetrenone has demonstrated potential anti-tumor effects in various cancer cell lines, with a significant amount of research focused on hepatocellular carcinoma (HCC), the most common type of liver cancer. researchgate.netaacrjournals.orgfrontiersin.org
The proposed mechanisms for menatetrenone's anti-cancer activity include the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, and suppression of cancer cell invasion. nih.govresearchgate.net In HCC cells, menatetrenone has been shown to inhibit cell growth by suppressing the expression of cyclin D1, a protein involved in cell cycle progression. aacrjournals.org This suppression is mediated through the inhibition of the NF-κB signaling pathway. aacrjournals.org Furthermore, menatetrenone has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. researchgate.net
Clinical studies have also investigated the effects of menatetrenone in patients with HCC. A pilot study on patients who had undergone curative treatment for HCC found that those who received menatetrenone had a significantly lower cumulative recurrence rate compared to a control group. nih.gov While a larger, placebo-controlled trial is needed for definitive proof, these findings suggest a potential beneficial effect of menatetrenone on the survival of HCC patients. nih.govmdpi.com Research also suggests that menatetrenone may inhibit HCC cell proliferation by binding to the enzyme 17β-hydroxysteroid dehydrogenase 4. frontiersin.org
Table 3: Research on Menatetrenone in Oncology
| Research Area | Findings | Mechanism | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | Inhibits HCC cell growth. | Suppresses cyclin D1 expression via inhibition of NF-κB activation. | aacrjournals.org |
| Cancer Cell Invasion | Inhibits expression of matrix metalloproteinases (MMPs). | Suppresses NF-κB and MAP kinase activity. | researchgate.net |
| HCC Recurrence | May have a suppressive effect on HCC recurrence. | Not fully elucidated in the clinical setting. | nih.gov |
| HCC Cell Proliferation | Inhibits HSD17B4-induced HCC cell proliferation. | Binds to 17β-hydroxysteroid dehydrogenase 4 (HSD17B4). | frontiersin.org |
Hepatocellular Carcinoma Cell Growth Inhibition
Menatetrenone has demonstrated notable antineoplastic effects against hepatocellular carcinoma (HCC) cells. aacrjournals.orgnih.gov In vitro studies have consistently shown that menatetrenone can inhibit the growth of various cancer cell lines, including those of HCC. researchgate.netspandidos-publications.com This inhibitory action is attributed to its ability to modulate multiple signaling pathways that are crucial for tumor cell proliferation and survival. researchgate.net
Modulation of Cell Cycle Progression
A key mechanism behind menatetrenone's anti-cancer activity is its ability to modulate the cell cycle. Research has shown that menatetrenone can arrest the cell cycle in the G1 phase in HCC cells. iiarjournals.org This G1 arrest prevents the cells from progressing to the S phase, where DNA replication occurs, thereby halting their proliferation. aacrjournals.org This effect is partly achieved by suppressing the expression of cyclin D1, a protein crucial for the G1-S transition. aacrjournals.orgnih.govspandidos-publications.com When combined with the chemotherapeutic agent 5-fluorouracil, menatetrenone has been observed to enhance the growth-inhibitory effect through a G1 cell cycle arrest. spandidos-publications.com
Apoptosis Induction
In addition to halting cell cycle progression, menatetrenone can induce apoptosis, or programmed cell death, in cancer cells. nih.govtargetmol.comcancer.gov This process is a critical component of its anti-tumor effects. mdpi.com In various cancer cell lines, including those of the lung and leukemia, menatetrenone treatment has been shown to trigger apoptosis. researchgate.netgoogle.com The induction of apoptosis is a complex process, and in the context of menatetrenone, it is often linked to the generation of reactive oxygen species (ROS). kobe-u.ac.jp Furthermore, in ovarian cancer cells, menatetrenone-induced apoptosis is associated with an increase in the level of the protein TR3/Nur77 and its accumulation in the mitochondria and nuclei. mdpi.com
Regulation of Transcription Factors (e.g., NF-κB, c-myc, c-fos)
Menatetrenone exerts its influence on cellular processes by modulating the activity of key transcription factors. One of the most significant of these is Nuclear Factor-kappa B (NF-κB), a protein complex that plays a critical role in inflammation, immunity, and cell survival. Menatetrenone has been shown to suppress the activation of NF-κB in human hepatoma cells. researchgate.net This suppression is achieved by inhibiting the IκB kinase (IKK) activity, which in turn prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. aacrjournals.orgnih.gov By inhibiting NF-κB, menatetrenone can downregulate the expression of genes that promote cell proliferation, such as cyclin D1. aacrjournals.orgnih.govspandidos-publications.com
Beyond NF-κB, menatetrenone is also known to affect other transcription factors, including c-myc and c-fos. nih.govtargetmol.comcancer.gov In HL-60 leukemia cells, menatetrenone has been observed to suppress the expression of c-MYC, which is often highly expressed in various tumors and contributes to cell cycle arrest and differentiation. spandidos-publications.com The regulation of these transcription factors is a key aspect of menatetrenone's potential antineoplastic activity. targetmol.comcancer.gov
| Transcription Factor | Effect of Menatetrenone | Associated Cellular Process | Cancer Type |
|---|---|---|---|
| NF-κB | Inhibition of activation | Cell proliferation, Inflammation | Hepatocellular Carcinoma |
| c-myc | Suppression of expression | Cell cycle arrest, Differentiation | Leukemia |
| c-fos | Modulation of signaling | Tumor cell growth | General |
Differentiation Induction in Leukemic Cells
In the context of hematological malignancies, menatetrenone has been found to induce differentiation in leukemic cells. aacrjournals.org This is a significant finding, as it suggests a mechanism of action that encourages malignant cells to mature into non-proliferating, functional cells. Studies on myeloid leukemic cell lines have demonstrated this differentiation-inducing effect. researchgate.net In some cases, this induction of differentiation is accompanied by a G1 arrest in the cell cycle. researchgate.net Furthermore, research suggests that menatetrenone may enhance the generation of hematopoietic cells by acting on human bone marrow mesenchymal stromal/stem cells. researchgate.net
Neurological Research
Neuroprotective Properties
Emerging research has highlighted the neuroprotective potential of menatetrenone. chemicalbook.comnih.govechemi.com It has been shown to possess antioxidant and anti-inflammatory properties that could be beneficial in neurological conditions. chemicalbook.comechemi.com Studies have indicated that menatetrenone can protect neuronal cells from death induced by oxidative stress. plos.org In a rat model of transient global cerebral ischemia/reperfusion injury, administration of menatetrenone was found to reduce neuroinflammation, neurotoxicity, and neuronal cell death. plos.orgresearchgate.net This was associated with a decrease in inflammatory markers and an increase in antioxidant enzyme activity. plos.org The ability of menatetrenone to cross the blood-brain barrier and exert these protective effects in the brain makes it a promising candidate for further neurological research. plos.org
| Neurological Effect | Observed Outcome in Research | Potential Mechanism |
|---|---|---|
| Anti-inflammatory | Reduced levels of IL-6, IL-1β, and TNF-α | Inhibition of inflammatory pathways |
| Antioxidant | Increased SOD activity | Scavenging of reactive oxygen species |
| Cell Death Prevention | Reduced neuronal cell death | Inhibition of oxidative stress-induced apoptosis |
Impact on Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's Disease)
Research into menatetrenone (MK-4), a form of this compound, has revealed potential neuroprotective effects and benefits for secondary complications associated with neurodegenerative diseases. researchgate.net Neurodegenerative diseases are a class of conditions that primarily affect the neurons in the human brain, leading to progressive degeneration and/or death of nerve cells. neurodegenerationresearch.eu This damage results in problems with movement (ataxias) or mental functioning (dementias). neurodegenerationresearch.eu Key examples include Alzheimer's disease and Parkinson's disease. neurodegenerationresearch.eu
Studies have explored the link between vitamin K and the molecular pathways of these diseases. In a human neuroblastoma cell line model, treatment with menaquinone-4 (MK-4) was associated with the downregulation of genes linked to amyloidogenesis and neuroinflammation, such as PSEN1, BACE1, IL-1β, and IL-6. nih.gov Furthermore, a study of older adults found that higher concentrations of MK-4 in post-mortem brain tissue were associated with a 17% to 20% lower likelihood of having dementia or mild cognitive impairment. nih.gov These higher brain MK-4 levels also correlated with lower Alzheimer's disease global pathology scores. nih.gov
A significant body of research has focused on the role of menatetrenone in mitigating fracture risk in patients with neurodegenerative conditions. medicinacomplementar.com.br Patients with Alzheimer's, Parkinson's, and stroke often exhibit vitamin K deficiency, increasing their risk for non-vertebral and hip fractures. medicinacomplementar.com.brnih.gov A meta-analysis of three randomized controlled trials involving patients with these conditions demonstrated that treatment with menatetrenone significantly reduced the risk of such fractures. medicinacomplementar.com.brnih.gov
In a specific study on elderly women with Alzheimer's disease, who are often prone to falls and osteoporosis, combined supplementation with menatetrenone, ergocalciferol (B368823) (vitamin D2), and calcium over two years led to a 2.3% increase in second metacarpal bone mineral density (BMD), compared to a 5.2% decrease in the untreated group. epa.gov This treatment also dramatically lowered the incidence of nonvertebral fractures. epa.gov
Similarly, in a study of elderly female patients with Parkinson's disease, a condition also associated with significantly reduced BMD, treatment with menatetrenone for 12 months resulted in a 0.9% increase in BMD, while the untreated group saw a 4.3% decrease. nih.gov The fracture rate was also substantially lower in the treated group. nih.gov
Table 1: Meta-Analysis of Menatetrenone Treatment on Fracture Risk in Neurological Diseases
| Patient Group | Fracture Type | Relative Risk with Menatetrenone (95% CI) | Reference |
|---|---|---|---|
| Alzheimer's Disease | Non-vertebral | 0.13 (0.04, 0.43) | medicinacomplementar.com.br |
| Parkinson's Disease | Non-vertebral | 0.10 (0.01, 0.73) | medicinacomplementar.com.br |
| Combined Neurological Diseases (Alzheimer's, Parkinson's, Stroke) | Non-vertebral | 0.13 (0.05, 0.35) | nih.gov |
| Hip | 0.14 (0.05, 0.43) | nih.gov |
Stroke-Related Complications Research
Stroke patients often experience significant bone mineral density (BMD) reduction, particularly in limbs affected by paralysis, a condition known as disuse osteopenia. nih.gov This bone loss, compounded by vitamin D and K deficiencies from potential malnutrition, elevates the risk of fractures. nih.gov
Research has demonstrated the efficacy of menatetrenone in counteracting these effects. In a prospective study of hemiplegic stroke patients, daily administration of menatetrenone over 12 months led to a 4.3% increase in BMD in the paralyzed limb. nih.gov In contrast, the untreated group experienced a 4.7% decrease in BMD in the affected limb. nih.gov The treatment also appeared to slow bone loss on the non-paralyzed side. nih.gov Biochemically, the menatetrenone group showed a significant increase in bone Gla protein (BGP), a marker of bone formation, and decreases in markers of bone resorption. nih.gov
Beyond bone health, preclinical studies suggest a neuroprotective role for menatetrenone in the context of stroke-related brain injury. In a rat model of cerebral ischemia/reperfusion (I/R) injury, a process that mimics the damage from a stroke, administration of MK-4 was found to diminish total brain water content (edema), reduce apoptotic cell death, and lower levels of inflammatory markers in the hippocampus. researchgate.net Another study using a similar model found that MK-4 administration could prevent the generation of reactive oxygen species and reduce neuronal cell death. nih.gov
Table 2: Effect of Menatetrenone on Bone Mineral Density (BMD) in Stroke Patients
| Limb | Group | Mean Change in BMD over 12 Months | Reference |
|---|---|---|---|
| Hemiplegic (Paralyzed) Side | Menatetrenone Treated | +4.3% | nih.gov |
| Untreated | -4.7% | nih.gov | |
| Intact (Non-Paralyzed) Side | Menatetrenone Treated | -0.9% | nih.gov |
| Untreated | -2.7% | nih.gov |
Cognitive and Motor Impairment Studies
Emerging evidence suggests a significant link between vitamin K status and cognitive health. nih.gov Cognitive impairment involves a decline in mental functions like memory, attention, and problem-solving. nih.gov Studies have found that menaquinone-4 (MK-4) is the main form of vitamin K present in brain tissue. nih.gov
A key study involving decedents of the Rush Memory and Aging Project provided compelling evidence for this connection. nih.gov Higher concentrations of MK-4 in four different brain regions were associated with better global cognitive function scores before death. nih.gov Specifically, a doubling of MK-4 concentration was linked to a 17% to 20% lower odds of dementia or mild cognitive impairment (MCI). nih.gov These findings suggest a neuroprotective role for vitamin K in the pathologies that underlie cognitive decline. nih.gov Another study reinforced this by showing that vitamin K insufficiency, as measured by high serum levels of undercarboxylated osteocalcin, was significantly associated with impaired cognitive function in community-dwelling older adults. frontiersin.org
Research into menatetrenone's effect on motor impairment is less extensive but shows potential. In a study on neonatal mice, pre-administration of this compound was found to mitigate fine motor dysfunction that developed in adulthood following multiple exposures to surgery and anesthesia. patsnap.com Patients with severe motor and intellectual disabilities (SMID) have also been identified as being at high risk for vitamin K deficiency. mdpi.com In a rat model of cerebral ischemia, while general locomotor activity was not significantly affected post-injury, treatment with MK-4 did improve other neurological outcomes like learning and memory. researchgate.netnih.gov
Table 3: Association Between Brain Menaquinone-4 (MK-4) and Cognitive Outcomes
| Outcome | Association with Higher Brain MK-4 Concentrations | Reference |
|---|---|---|
| Dementia or Mild Cognitive Impairment (MCI) | 17% to 20% lower odds per doubling of MK-4 | nih.gov |
| Global Cognitive Function (Ante-mortem) | Associated with better scores and slower rate of decline | nih.gov |
| Alzheimer's Disease Global Pathology | Inversely associated (lower pathology scores) | nih.gov |
| Braak Stage (≥IV) | 14% to 16% lower odds | nih.gov |
Immunomodulation and Inflammatory Response Studies
Menatetrenone has demonstrated significant immunomodulatory and anti-inflammatory properties. researchgate.netmdpi.com Vitamin K can suppress inflammatory pathways, such as the nuclear factor κB (NF-κB) signal transduction, and protect against oxidative stress by inhibiting the generation of reactive oxygen species. nih.govmdpi.com These effects are mediated in part by vitamin K-dependent proteins (VKDPs). researchgate.net
Direct research on immune cells has shown that menatetrenone (MK-4) can influence T-cell activity. A study using peripheral blood mononuclear cells found that MK-4 inhibited T-cell proliferation that was induced by mitogens. nih.gov This suggests that menatetrenone may play a role in regulating cellular immune responses. nih.gov
In the context of specific disease models, the anti-inflammatory effects of menatetrenone are evident. In a neuroblastoma cell model, MK-4 treatment was linked to the downregulation of genes associated with neuroinflammation, including those for Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov Animal studies of cerebral ischemia/reperfusion injury further support these findings, showing that MK-4 administration significantly reduced the high levels of inflammatory cytokines such as IL-1β, IL-6, and Tumor Necrosis Factor-alpha (TNF-α) in the brain. researchgate.net
Table 4: Observed Anti-inflammatory Effects of Menatetrenone (MK-4)
| Research Model | Key Finding | Reference |
|---|---|---|
| Human Peripheral Blood Mononuclear Cells | Inhibited mitogen-induced T-cell proliferation | nih.gov |
| Human Neuroblastoma Cell Line | Downregulated expression of neuroinflammatory genes (IL-1β, IL-6) | nih.gov |
| Rat Model of Cerebral Ischemia/Reperfusion | Reduced brain levels of inflammatory cytokines (IL-1β, IL-6, TNF-α) | researchgate.net |
| General Mechanism Review | Suppresses NF-κB signaling pathway | mdpi.com |
Renal Osteodystrophy Research
Renal osteodystrophy refers to the bone disorders that are a common complication of chronic kidney disease (CKD). researchgate.net Patients undergoing dialysis often have a high prevalence of vitamin K deficiency, which contributes to these bone abnormalities. mdpi.com One specific form of this condition is adynamic bone disease, characterized by low bone turnover. karger.com
Studies have investigated menatetrenone as a therapeutic agent to improve bone metabolism in this patient population. Research on patients undergoing continuous ambulatory peritoneal dialysis (CAPD) showed that 12 months of oral menatetrenone administration helped maintain bone mineral density, suggesting it may protect against bone loss in these individuals. nih.gov
A controlled trial focused on hemodialysis patients with adynamic bone disease (defined by low serum intact parathyroid hormone levels) provided further evidence of benefit. karger.com After one year of treatment with menatetrenone, patients showed significant increases in several markers of bone turnover, including serum intact osteocalcin, bone alkaline phosphatase, and intact parathyroid hormone (PTH). karger.com This indicates that menatetrenone therapy can help improve bone remodeling in hemodialysis patients with low-turnover bone disease. karger.com
Table 5: Effect of Menatetrenone on Bone Metabolism Markers in Hemodialysis Patients
| Biomarker | Change in Menatetrenone Group | Time to Significant Change | Reference |
|---|---|---|---|
| Intact Osteocalcin | Significant increase | 1 month | karger.com |
| Intact Parathyroid Hormone (PTH) | Significant increase | 12 months | karger.com |
| Bone Alkaline Phosphatase (BAP) | Significant increase | 12 months | karger.com |
| Cross-linked N-terminal telopeptide of type I collagen (NTx) | Significant increase | 12 months | karger.com |
Methodological Approaches in Menatetrenone Investigations
In vitro Studies
In vitro studies are fundamental to understanding the direct effects of menatetrenone on specific cell types and molecular pathways, providing a controlled environment to dissect its biological activities.
Cell Culture Models
The investigation of menatetrenone extensively utilizes various cell culture models to explore its effects on different physiological and pathological processes.
Osteoblasts: These bone-forming cells are a primary focus of menatetrenone research. Studies using human primary osteoblasts and osteoblastic cell lines, such as MC3T3-E1, have demonstrated that menatetrenone can promote osteoblastogenesis, the process of new osteoblast formation. medpath.comoregonstate.edu It has been shown to enhance osteoblast-induced mineralization and the accumulation of osteocalcin (B1147995), a key bone matrix protein, in the extracellular matrix. isciii.esdovepress.com Research indicates that menatetrenone stimulates the differentiation of bone marrow mesenchymal progenitor cells into osteoprogenitor cells. medpath.com Furthermore, it has been found to promote the transition of osteoblasts into osteocytes, suggesting a role in bone maturation. oregonstate.edunih.gov
Osteoclasts: As the cells responsible for bone resorption, osteoclasts are another critical target for menatetrenone studies. In vitro models, often involving co-cultures of spleen cells and stromal cells or purified mature osteoclasts, have been instrumental in demonstrating menatetrenone's inhibitory effects on osteoclast activity. medpath.commdpi.com Research has shown that menatetrenone inhibits the formation of osteoclast-like multinucleated cells and induces apoptosis (programmed cell death) in osteoclasts. mdpi.comnih.gov This inhibition of bone resorption is a key aspect of its potential role in bone health. mdpi.com
Hepatocellular Carcinoma (HCC) Cells: The anti-neoplastic potential of menatetrenone has been investigated using various human HCC cell lines, including HepG2, Hep3B, and Huh7. imrpress.commdpi.com In vitro studies have revealed that menatetrenone can suppress the growth of these cancer cells by arresting the cell cycle and inhibiting cell proliferation. imrpress.comnih.gov These effects are linked to its ability to modulate key signaling pathways involved in cancer progression. imrpress.commdpi.com
Table 1: Summary of Menatetrenone Effects in Cell Culture Models
| Cell Type | Key Findings | References |
|---|---|---|
| Osteoblasts | Promotes osteoblastogenesis, enhances mineralization, stimulates osteocalcin accumulation, promotes osteoblast-to-osteocyte transition. | medpath.comoregonstate.eduisciii.esdovepress.comnih.gov |
| Osteoclasts | Inhibits osteoclast formation and bone resorption, induces osteoclast apoptosis. | medpath.commdpi.comnih.gov |
| Hepatocellular Carcinoma (HCC) Cells | Suppresses cell growth, arrests cell cycle. | imrpress.commdpi.comnih.gov |
Molecular and Cellular Assays
To understand the mechanisms underlying the effects observed in cell cultures, researchers employ a variety of molecular and cellular assays.
RT-qPCR (Reverse Transcription-Quantitative Polymerase Chain Reaction): This technique is widely used to quantify messenger RNA (mRNA) levels, providing insights into how menatetrenone affects gene expression. In osteoblasts and stromal cells, RT-qPCR has been used to show that menatetrenone can decrease the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL), a key molecule that promotes osteoclast formation, while enhancing the expression of osteoprotegerin (OPG), which inhibits osteoclastogenesis. medpath.com In studies on endothelial cells, RT-qPCR has demonstrated that menatetrenone can increase the expression of Noggin and TGF-β, factors that regulate osteoblast activity. dovepress.com In the context of HCC, this assay has been used to show that menatetrenone inhibits cyclin D1 mRNA expression. imrpress.com
Immunofluorescence Staining: This technique allows for the visualization of the localization and distribution of specific proteins within cells. In studies investigating diabetic osteoporosis, tissue immunofluorescence has been used to assess changes in type H blood vessels, which are coupled with bone formation, in response to menatetrenone treatment. dovepress.comresearchgate.net This method helps to understand the spatial relationship between cellular components and the effects of menatetrenone on tissue microarchitecture. researchgate.net
Kinase Assays: These assays are crucial for determining the activity of kinases, enzymes that play a critical role in cellular signaling. In HCC cells, in vitro kinase assays have shown that menatetrenone can inhibit the activity of IκB kinase (IKK). imrpress.com The inhibition of IKK activity leads to the suppression of the NF-κB signaling pathway, which is involved in cell proliferation and survival, thereby providing a molecular explanation for the anti-growth effects of menatetrenone in these cancer cells. imrpress.commdpi.com
In vivo Animal Models
Animal models are indispensable for studying the systemic effects of menatetrenone in a living organism, providing a bridge between in vitro findings and human clinical research.
Rodent Models of Disease
Various rodent models are used to mimic human diseases and evaluate the therapeutic potential of menatetrenone.
Ovariectomized Rats: This is a widely used and well-established model for postmenopausal osteoporosis. The removal of the ovaries induces estrogen deficiency, leading to bone loss. Studies have shown that menatetrenone administration can prevent the bone loss induced by ovariectomy in rats, supporting its potential use in managing osteoporosis. nih.govsemanticscholar.org
Uremic Models: To study the effects of menatetrenone in the context of chronic kidney disease (CKD), researchers use models such as the 5/6 nephrectomy rat model. researchgate.net This surgical procedure induces renal insufficiency and associated complications, including bone disorders and vascular calcification. mdpi.comresearchgate.net These models are crucial for investigating how menatetrenone might mitigate the skeletal and cardiovascular complications of CKD. mdpi.commdpi.com
Sciatic Neurectomized Rats: Immobilization-induced bone loss is studied using the sciatic neurectomy model in rats. Cutting the sciatic nerve leads to muscle paralysis and subsequent bone loss in the affected limb. nih.govsemanticscholar.org This model allows researchers to investigate the efficacy of menatetrenone in preventing disuse osteopenia. nih.gov
Assessment of Biological Outcomes
In these animal models, a variety of parameters are measured to assess the biological effects of menatetrenone.
Bone Parameters: The effects of menatetrenone on bone are evaluated using several techniques. Bone mineral density (BMD) is a common measure, and studies have shown that menatetrenone can ameliorate the reduction in BMD in models of immobilization and prednisolone-induced bone loss. nih.govnih.gov Bone strength is assessed through biomechanical testing, and menatetrenone has been found to improve bone strength in rats with renal insufficiency. researchgate.net Bone histomorphometry provides detailed information about the microscopic structure of bone, revealing that menatetrenone can enhance bone formation rates. nih.gov
Vascular Calcification: The process of abnormal mineral deposition in blood vessels is a significant concern, particularly in CKD. Animal models of uremia are used to study the effect of menatetrenone on vascular calcification. mdpi.commdpi.com The accumulation of calcium in vascular tissues is a key outcome that is assessed to determine the potential protective effects of menatetrenone on the cardiovascular system. nih.govportlandpress.com
Table 2: Key Findings from In vivo Animal Models
| Animal Model | Biological Outcome Assessed | Key Findings | References |
|---|---|---|---|
| Ovariectomized Rats | Bone Mineral Density, Bone Strength | Prevents bone loss associated with estrogen deficiency. | nih.govsemanticscholar.org |
| Uremic Models (5/6 Nephrectomy) | Bone Parameters, Vascular Calcification | Improves bone strength and may mitigate vascular calcification. | mdpi.comresearchgate.netmdpi.com |
| Sciatic Neurectomized Rats | Bone Mineral Density, Bone Histomorphometry | Ameliorates reduction in BMD and improves bone formation. | nih.govsemanticscholar.org |
Human Clinical Research Designs
Ultimately, the efficacy of menatetrenone must be evaluated in humans through various clinical research designs.
Human studies on menatetrenone have employed a range of designs to investigate its effects on bone health. These include randomized controlled trials (RCTs) , which are considered the gold standard for evaluating therapeutic interventions. Several RCTs have been conducted to assess the effect of menatetrenone on bone mineral density and fracture incidence in postmenopausal women with osteoporosis. mdpi.comnih.gov These trials have varied in design, using placebo controls, no-treatment controls, or active controls like alfacalcidol (B1684505). dovepress.commdpi.com The duration of these studies has typically ranged from one to three years. mdpi.com
One notable large-scale study is the Osteoporotic Fracture (OF) study , a phase IV clinical trial. nih.govresearchgate.net This was an open-label study with blinded evaluation of endpoints, comparing the effect of a calcium supplement alone to a combination of calcium and menatetrenone on fracture prevention in a large cohort of postmenopausal women. nih.gov The participants were stratified into subgroups based on the presence or absence of pre-existing vertebral fractures. nih.gov
Observational studies , such as prospective cohort studies and case-control studies, have also contributed to the understanding of the relationship between vitamin K status and bone health. oregonstate.eduisciii.esoup.com For instance, the Nurses' Health Study and the Framingham Heart Study have provided long-term observational data on the association between phylloquinone (vitamin K1) intake and the risk of hip fractures. oregonstate.eduoup.com While not directly focused on menatetrenone supplementation, these studies provide a broader context for the role of vitamin K in skeletal health.
The primary outcomes in these clinical studies often include changes in bone mineral density, measured by dual-energy X-ray absorptiometry (DXA), and the incidence of new fractures, particularly vertebral fractures. dovepress.commdpi.comnih.gov Secondary outcomes can include changes in bone turnover markers, such as serum undercarboxylated osteocalcin, and assessments of bone geometry and strength. dovepress.commdpi.com
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) are a cornerstone in evaluating the efficacy of menatetrenone, particularly in the context of osteoporosis. These studies are designed to compare the outcomes of a group receiving menatetrenone with a control group, which may receive a placebo or another active treatment. dovepress.comnih.govresearchgate.netmdpi.com
Other RCTs have explored the effects of menatetrenone in combination with other therapies. For instance, studies have investigated the combined use of menatetrenone and alendronate, demonstrating enhanced decreases in serum undercarboxylated osteocalcin and further increases in femoral neck BMD. mdpi.com The design of these trials often involves specific inclusion criteria, such as postmenopausal women with osteopenia or osteoporosis, and the evaluation of endpoints like changes in BMD and the incidence of new fractures. mdpi.comresearchgate.net
Table 1: Selected Randomized Controlled Trials on Menatetrenone
| Study | Patient Population | Intervention | Control | Key Findings |
|---|---|---|---|---|
| Chinese Multicenter Trial dovepress.comtandfonline.com | 236 Chinese postmenopausal women with osteoporosis | Menatetrenone (45 mg/day) + Calcium (500 mg/day) | Alfacalcidol (0.5 µg/day) + Calcium (500 mg/day) | Menatetrenone significantly improved lumbar spine and trochanter BMD after 12 months. |
| Shiraki et al. (Pivotal Japanese RCT) mdpi.comtandfonline.com | Postmenopausal women with osteoporosis | Menatetrenone | Not specified | Modestly increased lumbar spine BMD and reduced the incidence of clinical fractures. |
| Osteoporotic Fracture (OF) Study tandfonline.comnih.gov | 4,378 patients | Menatetrenone | Not specified | No significant overall anti-fracture effect; post-hoc analysis showed benefit in a high-risk subgroup. |
| Iwamoto et al. mdpi.com | Postmenopausal women with osteoporosis | Menatetrenone + Alendronate | Not specified | Enhanced decrease in serum ucOC and further increased femoral neck BMD. |
Meta-Analyses and Systematic Reviews of Clinical Data
To synthesize the evidence from multiple clinical trials, researchers conduct meta-analyses and systematic reviews. These studies pool data from various RCTs to provide a more comprehensive understanding of menatetrenone's effects.
A 2019 systematic review and meta-analysis of 18 RCTs involving 8,882 patients found that menatetrenone was more effective than a placebo in improving lumbar BMD and decreasing the ratio of undercarboxylated osteocalcin to total osteocalcin (ucOC/OC). nih.govresearchgate.net However, this analysis concluded that the benefit of menatetrenone in controlling fracture risk was uncertain. nih.govresearchgate.net Another meta-analysis focusing on postmenopausal women indicated that vitamin K2 supplementation could reduce the incidence of fractures. frontiersin.org
A separate meta-analysis of three RCTs focused on patients with neurological diseases like Alzheimer's, stroke, and Parkinson's disease. nih.govmedicinacomplementar.com.br This analysis suggested that menatetrenone treatment was effective against non-vertebral and hip fractures in this specific patient population. nih.govmedicinacomplementar.com.br The relative risk for non-vertebral fractures with menatetrenone was 0.13, and for hip fractures, it was 0.14, indicating significant risk reductions. medicinacomplementar.com.br
Systematic reviews have also examined the existing literature to summarize the effects of menatetrenone. One such review of eight RCTs concluded that menatetrenone monotherapy reduces serum ucOC, modestly increases lumbar spine BMD, and lowers the incidence of fractures, primarily vertebral fractures. mdpi.comosteoporosis-studies.com These reviews often highlight that while there is positive evidence, some of it is derived from smaller studies. mdpi.com
Observational Studies and Cohort Analyses
Observational studies and cohort analyses provide insights into the effects of menatetrenone in real-world settings over longer periods. These studies observe groups of individuals and track their health outcomes without direct intervention.
Biomarker Analysis in Clinical Settings (e.g., ucOC, total OC, ALP)
The monitoring of bone turnover biomarkers is a critical component of clinical investigations into menatetrenone. These biomarkers provide an indication of bone formation and resorption activity.
Undercarboxylated Osteocalcin (ucOC) and Total Osteocalcin (OC): Menatetrenone is known to be essential for the γ-carboxylation of osteocalcin, a protein involved in bone mineralization. dovepress.com A low vitamin K status can lead to an increase in the circulating levels of undercarboxylated osteocalcin (ucOC). cambridge.org Clinical trials consistently demonstrate that menatetrenone treatment significantly decreases serum ucOC levels and the ucOC/OC ratio. dovepress.comnih.govresearchgate.nettandfonline.com For example, in a study with Chinese postmenopausal women, menatetrenone treatment led to a 38.7% decrease in total OC and an 82.3% decrease in ucOC from baseline. dovepress.comtandfonline.com Diagnostic agents have been developed to measure serum ucOC levels to help identify vitamin K insufficiency in osteoporosis patients. eisai.com
Alkaline Phosphatase (ALP): Alkaline phosphatase is an enzyme associated with bone formation. Some studies have shown that serum ALP levels gradually increase with menatetrenone treatment, becoming significant after extended periods, such as 48 weeks. nih.govjst.go.jpsupp.ai However, other studies have reported no significant changes in serum ALP levels. tandfonline.com In a study involving patients on continuous ambulatory peritoneal dialysis, bone-type ALP fell significantly after 12 months of menatetrenone administration, while total ALP rose significantly. nih.gov
Table 2: Impact of Menatetrenone on Key Bone Biomarkers
| Biomarker | Effect of Menatetrenone | Supporting Evidence |
|---|---|---|
| Undercarboxylated Osteocalcin (ucOC) | Significant decrease | dovepress.comnih.govresearchgate.nettandfonline.comkoreamed.org |
| Total Osteocalcin (OC) | Decrease or increase depending on the study | dovepress.comtandfonline.comnih.gov |
| ucOC/OC Ratio | Significant decrease | nih.govresearchgate.net |
| Alkaline Phosphatase (ALP) | Variable effects (increase, decrease, or no change) | tandfonline.comnih.govjst.go.jpsupp.ainih.govoup.com |
Analytical Research Methodologies
The accurate quantification and characterization of menatetrenone in various matrices, as well as the assessment of its compatibility with other substances, rely on sophisticated analytical techniques.
Chromatographic Techniques (e.g., HPLC-DAD, GC-FID, UPC2)
Chromatography is a fundamental tool for the separation and analysis of menatetrenone.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the determination of menatetrenone. nih.gov Methods often employ a C18 or C8 column with a mobile phase typically consisting of a mixture of methanol (B129727) and water. nih.govnih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or fluorescence detection. nih.govresearchgate.net For instance, one HPLC-DAD method used a gradient elution with a methanol-water mobile phase to analyze menadione (B1676200) and menatetrenone, with retention times of 2.7 minutes and 8.05 minutes, respectively. nih.gov Another HPLC method with fluorescence detection was developed for quantifying this compound-4 (menatetrenone) in solid dosage forms after post-column derivatization. ijpsonline.com HPLC has also been coupled with mass spectrometry (HPLC-MS) for enhanced sensitivity and specificity in determining menatetrenone in human plasma. nih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is another chromatographic technique that has been applied to the analysis of menatetrenone, often in comparison with HPLC methods. nih.gov
Ultra-Performance Convergence Chromatography (UPC²): UPC² is a more recent technique that utilizes compressed carbon dioxide as the primary mobile phase, offering rapid and efficient separations. labrulez.com A UPC² method has been developed for the fast separation of vitamin K1 isomers and menatetrenone (MK-4) in less than three minutes using an ACQUITY UPC² HSS C18 SB Column. waters.com This method is noted for being faster, simpler, and using less organic solvent compared to traditional HPLC methods. waters.com UPC² has also been used for the analysis of fat-soluble vitamins, including menatetrenone, in various oils. researchgate.netresearchgate.net
Spectroscopic Approaches (e.g., FTIR for Excipient Compatibility)
Spectroscopic methods are employed to investigate the structural properties of menatetrenone and its interactions with other substances.
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a valuable tool for assessing the compatibility of menatetrenone with various pharmaceutical excipients. thieme-connect.comnih.govthieme-connect.com By analyzing the FTIR spectra of menatetrenone, individual excipients, and their physical blends, researchers can identify any shifts, alterations, or new peaks that might indicate a chemical interaction. thieme-connect.comnih.govthieme-connect.comistis.sh.cndntb.gov.ua A study evaluating the compatibility of menatetrenone with excipients such as ethyl cellulose (B213188), povidone, and cellulose acetate (B1210297) phthalate (B1215562) using FTIR found that the excipients were compatible with the drug, which is crucial information for the development of stable and effective dosage forms. thieme-connect.com
Mass Spectrometry in Metabolic Profiling
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technology for the metabolic profiling of menatetrenone. imrpress.comnih.gov This approach allows for the comprehensive and quantitative analysis of all small metabolites in a biological system, providing a detailed snapshot of the metabolic state. researchgate.net In the context of menatetrenone investigations, LC-MS/MS is employed to identify and quantify its various forms and downstream metabolites in complex biological matrices like serum and plasma. nih.govthermofisher.com
The process typically begins with sample preparation, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from interfering substances. thermofisher.comrestek.combevital.no For instance, a common method involves protein precipitation with ethanol (B145695) followed by liquid-liquid extraction with a solvent like n-hexane. thermofisher.com Chromatographic separation is then achieved using specialized columns, such as C18 or phenyl-hexyl columns, which can differentiate between closely related vitamin K vitamers. researchgate.netnih.gov
Detection and quantification are performed using a triple quadrupole mass spectrometer, often in multiple reaction monitoring (MRM) or scheduled reaction monitoring (SRM) mode. imrpress.comthermofisher.comresearchgate.net This technique offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte. imrpress.combevital.no For example, in untargeted metabolomics studies, high-resolution mass spectrometry, like Quadrupole Time-of-Flight (Q-TOF) LC/MS, can be used to acquire comprehensive metabolic data, which is then analyzed to identify metabolites that are significantly altered under different physiological conditions. mdpi.comfrontiersin.org
Metabolomic analyses have been instrumental in various research areas, including the study of how menaquinone supplementation can alter metabolic profiles in response to specific conditions like calcium deficiency. mdpi.com These studies provide valuable insights into the biochemical pathways influenced by menatetrenone.
Table 1: LC-MS/MS Parameters for Vitamin K Analysis
| Parameter | Description | Reference |
|---|---|---|
| Instrumentation | Triple quadrupole or Q-TOF mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. | imrpress.comthermofisher.com |
| Ionization Mode | Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), typically in positive mode. | thermofisher.combevital.no |
| Chromatographic Column | Reversed-phase columns such as C18, Phenyl-Hexyl, or PFP are commonly used to separate lipophilic vitamers. | thermofisher.comresearchgate.netnih.gov |
| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile (B52724) with formic acid). | thermofisher.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Scheduled Reaction Monitoring (SRM) for targeted quantification. | thermofisher.comresearchgate.net |
Bioavailability Assessment Methodologies
Assessing the bioavailability of menatetrenone is critical to understanding its physiological efficacy. Bioavailability studies typically involve measuring the concentration of the compound in plasma or serum over time following administration. nih.govfoodstandards.gov.au These studies rely on robust and validated bioanalytical methods to accurately quantify the low endogenous and supplemented levels of menatetrenone. nih.govebi.ac.uk
The primary methodology involves collecting blood samples at various time points before and after supplementation. foodstandards.gov.au The concentration of menatetrenone (MK-4) in the plasma or serum is then determined using sensitive analytical techniques, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). bevital.nobevital.no This method is preferred for its high specificity and sensitivity, which are necessary to measure the very low circulating levels of vitamin K. nih.govbevital.no
Sample preparation is a crucial step and often includes liquid-liquid extraction or solid-phase extraction to remove interfering lipids and phospholipids (B1166683) from the plasma matrix. restek.combevital.no Deuterated internal standards (e.g., MK-4-d7) are often added to the sample at the beginning of the preparation process to ensure accuracy and account for any analyte loss during extraction. restek.combevital.no
The results from these studies provide key pharmacokinetic parameters. For example, studies comparing different forms of vitamin K have shown that long-chain menaquinones can be detected in the plasma for up to 96 hours after administration, whereas menatetrenone (MK-4) and phylloquinone (K1) remain for a shorter duration, typically 8–24 hours. researchgate.net Such data are essential for understanding the absorption and distribution of different vitamin K forms. foodstandards.gov.auresearchgate.net
Method Development and Validation in Pharmaceutical Analysis
Ensuring the quality, purity, and content of menatetrenone in pharmaceutical preparations requires the development and rigorous validation of analytical methods. nih.govijpsonline.com These methods are essential for quality control throughout the manufacturing process and for stability testing of the final product. google.com
High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of menatetrenone in pharmaceutical dosage forms. ijpsonline.com Depending on the specific requirements, different detectors can be employed, including ultraviolet (UV) and fluorescence detectors. ijpsonline.com For instance, a reverse-phase HPLC method with UV detection is commonly developed for quantifying menatetrenone. nih.gov Post-column derivatization with a reducing agent like zinc chloride can be used to enhance the fluorescence of menatetrenone, allowing for highly sensitive detection. ijpsonline.com
Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). ijpsonline.com The validation process verifies several key performance characteristics of the method to ensure it is suitable for its intended purpose. nih.govijpsonline.com
Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components like excipients or degradation products. nih.govijpsonline.com
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range. ijpsonline.com
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. ijpsonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsonline.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsonline.com
Table 2: Example of Validation Parameters for an HPLC Method for Menatetrenone
| Validation Parameter | Typical Acceptance Criteria (ICH) | Example Finding | Reference |
|---|---|---|---|
| Linearity (Correlation Coefficient, r) | ≥ 0.999 | A linear regression coefficient of 0.9995 was achieved. | ijpsonline.com |
| Accuracy (% Recovery) | Typically 98-102% | Overall percentage recovery was found to be 99.85%. | ijpsonline.com |
| Precision (% RSD) | ≤ 2% | The %RSD of six determinations was found to be 0.718%. | ijpsonline.com |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.050 µg/mL | ijpsonline.com |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.50 µg/mL | ijpsonline.com |
Interactions and Pharmacodynamic Research of Menatetrenone
Research on Drug-Drug Interactions
The potential for drug-drug interactions with menatetrenone is a critical consideration due to its role as a fat-soluble vitamin and its metabolic pathways. Research has focused on several key classes of medications.
Anticoagulant Medications (e.g., Warfarin)
A significant and well-documented interaction exists between menatetrenone and coumarin-based anticoagulants like warfarin. mdpi.comcaldic.com As a form of vitamin K, menatetrenone can counteract the anticoagulant effects of warfarin, which functions by inhibiting vitamin K-dependent clotting factors. caldic.comimrpress.com This can lead to a reduced efficacy of the anticoagulant, potentially increasing the risk of thrombosis. atrainceu.com Studies have indicated that menaquinone, including menatetrenone, may have a potent effect in reversing coumarin-induced anticoagulation. mdpi.com Therefore, concurrent use requires careful monitoring of coagulation parameters. caldic.comatrainceu.com
Antibiotics Affecting Gut Flora
Antibiotics, particularly broad-spectrum agents, can alter the composition of the gut microbiota. isciii.esfrontiersin.org Since some menaquinones are synthesized by intestinal bacteria, a disruption in this flora could theoretically impact vitamin K status. atrainceu.comisciii.es Cephalosporin antibiotics, for instance, have been linked to this effect by not only destroying gut bacteria but also by inhibiting vitamin K's function in the body. isciii.es This interaction is generally considered clinically significant primarily in individuals who are already malnourished or have a pre-existing vitamin K deficiency. isciii.es
Other Fat-Soluble Vitamins (e.g., Vitamin E)
Excessive intake of other fat-soluble vitamins, notably vitamin E, may antagonize the effects of vitamin K, including menatetrenone. atrainceu.com The precise mechanisms are not fully understood but are thought to involve competition in metabolic pathways. nih.gov One hypothesis suggests that high doses of vitamin E could interfere with the conversion of phylloquinone (vitamin K1) to menatetrenone (MK-4) or increase the metabolic excretion of all forms of vitamin K. nih.gov A study found that high-dose vitamin E supplementation decreased the γ-carboxylation of prothrombin, a vitamin K-dependent protein. tandfonline.com
CYP3A4 Enzyme Interaction Research
Recent research has identified menaquinone as a ligand for the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of certain cytochrome P450 (CYP) enzymes. mdpi.com Specifically, the menaquinone-PXR complex can act as a transcriptional regulator for the gene encoding CYP3A4. mdpi.com CYP3A4 is a major enzyme responsible for the metabolism of a wide array of common medications. mdpi.com Induction of CYP3A4 by menatetrenone could potentially lower the plasma concentrations and efficacy of drugs that are substrates of this enzyme. mdpi.com Studies using human intestinal cells have demonstrated that menatetrenone (MK-4) can induce the expression of CYP3A4, an effect that was reversed when PXR was knocked down. This highlights the potential for drug-nutrient interactions mediated through this pathway.
Pharmacodynamic Studies in Various Populations
Pharmacodynamic studies of menatetrenone have primarily focused on its effects on bone metabolism, particularly in populations at risk for osteoporosis. The key pharmacodynamic actions involve the γ-carboxylation of osteocalcin (B1147995), a protein essential for bone mineralization. tandfonline.com
In postmenopausal women with osteoporosis , numerous studies have demonstrated the effects of menatetrenone. A multicenter trial in Chinese postmenopausal women showed that after one year of treatment, menatetrenone significantly increased bone mineral density (BMD) at the lumbar spine and trochanter. mdpi.com It also markedly decreased serum levels of undercarboxylated osteocalcin (ucOC), indicating enhanced carboxylation. mdpi.com Similarly, studies in Japanese postmenopausal women have shown that menatetrenone monotherapy can modestly increase lumbar spine BMD and reduce the incidence of vertebral fractures. atrainceu.com
The table below summarizes findings from a study comparing menatetrenone to alfacalcidol (B1684505) in Chinese postmenopausal women with osteoporosis over a 12-month period. mdpi.com
| Parameter | Menatetrenone Group (Group M) | Alfacalcidol Group (Group A) | p-value (between groups) |
| BMD Change (Lumbar Spine) | +1.2% | +2.2% | >0.05 |
| BMD Change (Trochanter) | +2.7% | +1.8% | >0.05 |
| Serum Osteocalcin (OC) Change | -38.7% | -25.8% | <0.001 |
| Serum Undercarboxylated OC (ucOC) Change | -82.3% | -34.8% | <0.001 |
| New Fracture Onset | 1.9% (2/108) | 3.8% (4/105) | >0.05 |
Studies in elderly populations , including those with Parkinson's disease, have also shown positive effects. One study on elderly female patients with Parkinson's disease found that menatetrenone treatment increased metacarpal BMD by 0.9% over 12 months, compared to a 4.3% decrease in the untreated group. isciii.es
In patients undergoing continuous ambulatory peritoneal dialysis (CAPD) , who are at risk for renal osteodystrophy, the pharmacodynamics of menatetrenone were found to be comparable to healthy individuals. A 12-month study showed that menatetrenone administration maintained bone mineral density in these patients, suggesting a protective effect against bone loss.
The primary pharmacodynamic effect of menatetrenone is the reduction of undercarboxylated osteocalcin, a marker of vitamin K deficiency and fracture risk. The table below illustrates the dose-dependent effect of menatetrenone on this marker in postmenopausal women with osteoporotic fractures. frontiersin.org
| Menatetrenone Daily Dose | Mean % Undercarboxylated Osteocalcin (%ucOC) |
| Baseline | 22.9 |
| 0.5 mg | 10.7 |
| 5 mg | 5.4 |
| 45 mg | 4.6 |
These studies collectively demonstrate that menatetrenone exerts its pharmacodynamic effects across different populations by improving the carboxylation status of osteocalcin, which is associated with maintained or improved bone mineral density. atrainceu.comisciii.es
Time-Dependent Effects on Biological Markers
Menatetrenone, a synthetic form of vitamin K2, exerts time-dependent effects on various biological markers, primarily those involved in bone metabolism. Research indicates that menatetrenone therapy influences the levels of osteocalcin and its carboxylation status over time.
Studies have shown that treatment with menatetrenone leads to a rapid and significant increase in both intact osteocalcin (OC) and carboxylated osteocalcin (Gla-OC) in the serum within the first four weeks of administration. jst.go.jpnih.gov This initial surge is sustained for up to 48 weeks with continued treatment. jst.go.jpnih.gov Concurrently, there is a reciprocal and significant decrease in the levels of undercarboxylated osteocalcin (ucOC). jst.go.jpnih.gov This suggests that menatetrenone facilitates the in vivo conversion of ucOC to the biologically active Gla-OC. jst.go.jpnih.gov The reduction in serum ucOC levels has been observed as early as two weeks and one month into therapy in some studies. dovepress.comresearchgate.net
The ratio of undercarboxylated osteocalcin to total osteocalcin (ucOC/OC) also shows a significant decrease with menatetrenone treatment. dovepress.com In one study, after one year of treatment, serum OC and ucOC levels decreased by 38.7% and 82.3%, respectively, from baseline. dovepress.com
With regard to other bone turnover markers, the effects of menatetrenone appear to be more varied and time-dependent. An increase in serum alkaline phosphatase (ALP), a marker of bone formation, has been observed to be gradual, becoming statistically significant after 48 weeks of treatment. jst.go.jpnih.govsupp.ai In contrast, a transient but significant decrease in the urinary excretion of deoxypyridinoline (B1589748) (DPD), a marker of bone resorption, was noted at 4 weeks of treatment. jst.go.jpnih.gov Another marker of bone resorption, urinary N-telopeptide of type I collagen (NTX), showed a significant increase after six months of menatetrenone therapy compared to a control group. researchgate.net
Interactive Data Table: Time-Dependent Effects of Menatetrenone on Biological Markers
| Biological Marker | Time Point | Observed Effect | Reference |
| Intact Osteocalcin (OC) | 4 weeks | Significant increase | jst.go.jpnih.gov |
| Carboxylated Osteocalcin (Gla-OC) | 4 weeks | Significant increase | jst.go.jpnih.gov |
| Undercarboxylated Osteocalcin (ucOC) | 2 weeks | Decrease | dovepress.com |
| Undercarboxylated Osteocalcin (ucOC) | 4 weeks | Significant decrease | jst.go.jpnih.gov |
| Undercarboxylated Osteocalcin (ucOC) | 1 year | 82.3% decrease from baseline | dovepress.com |
| ucOC/OC Ratio | 1 year | Significant decrease | dovepress.com |
| Alkaline Phosphatase (ALP) | 48 weeks | Gradual, significant increase | jst.go.jpnih.govsupp.ai |
| Deoxypyridinoline (DPD) | 4 weeks | Transient, significant decrease | jst.go.jpnih.gov |
| N-telopeptide of type I collagen (NTX) | 6 months | Significant increase | researchgate.net |
Response in Specific Disease Cohorts
The pharmacodynamic response to menatetrenone has been investigated in specific patient populations, most notably in postmenopausal women with osteoporosis.
In postmenopausal women with osteoporosis, menatetrenone therapy has been shown to effectively reduce serum concentrations of undercarboxylated osteocalcin (ucOC). mdpi.com The primary mechanism of action is believed to be the promotion of γ-carboxylation of osteocalcin, a protein essential for bone mineralization. patsnap.compatsnap.com By activating osteocalcin, menatetrenone helps incorporate calcium into the bone matrix, thereby aiming to improve bone strength. patsnap.com
Clinical trials in this cohort have demonstrated that menatetrenone can lead to a modest increase in lumbar spine bone mineral density (BMD). mdpi.com However, the effects on BMD are not always consistent across studies, with some randomized controlled trials showing only a modest or no impact. dovepress.com Despite this, a meta-analysis has suggested that menatetrenone therapy is associated with a decrease in new vertebral fractures. dovepress.com Another review of randomized controlled trials concluded that there is positive evidence for the effects of menatetrenone monotherapy on fracture incidence in postmenopausal women with osteoporosis. mdpi.com
The response to menatetrenone has also been evaluated in patients with continuous ambulatory peritoneal dialysis (CAPD). In this cohort, the 24-hour pharmacodynamics following a single dose of menatetrenone were found to be comparable to those in healthy individuals. nih.gov A 12-month study of daily menatetrenone administration in CAPD patients showed that bone mineral density was maintained, suggesting a protective effect against bone mineral loss. nih.gov
Interactive Data Table: Response to Menatetrenone in Specific Disease Cohorts
| Disease Cohort | Key Findings | Reference |
| Postmenopausal Osteoporosis | Decreased serum undercarboxylated osteocalcin (ucOC). mdpi.com | mdpi.com |
| Modest increase in lumbar spine bone mineral density (BMD) in some studies. mdpi.com | mdpi.com | |
| Inconsistent effects on BMD across all studies. dovepress.com | dovepress.com | |
| Reduced incidence of new vertebral fractures. dovepress.com | dovepress.com | |
| Continuous Ambulatory Peritoneal Dialysis (CAPD) | Comparable 24-hour pharmacodynamics to healthy individuals. nih.gov | nih.gov |
| Maintained bone mineral density over a 12-month period. nih.gov | nih.gov |
Challenges, Limitations, and Future Research Directions in Menatetrenone Studies
Heterogeneity in Research Findings
A significant challenge in the clinical application of menatetrenone is the heterogeneity observed in research findings, particularly concerning its efficacy in osteoporosis management. While some studies and meta-analyses have reported modest increases in lumbar spine bone mineral density (BMD) and a reduction in fracture risk, others have found no significant benefits. nihr.ac.ukresearchgate.netmdpi.com For instance, a meta-analysis of randomized controlled trials (RCTs) indicated that menatetrenone improved lumbar BMD compared to a placebo. researchgate.net However, another systematic review highlighted that the benefit in fracture risk control remains uncertain. researchgate.net
Translational Gaps from Preclinical to Clinical Applications
A notable gap exists between the promising results seen in preclinical studies and their translation into consistent clinical efficacy for menatetrenone. Preclinical research has demonstrated various beneficial effects, including the promotion of bone formation and inhibition of bone resorption. jst.go.jp However, translating these findings into effective clinical treatments has been challenging.
One major hurdle is the difference in dosage used. The pharmacological doses of menatetrenone used in Japanese osteoporosis treatments are substantially higher than the recommended daily intake of vitamin K. mdpi.comoregonstate.edu This discrepancy raises questions about the physiological relevance of the high doses used in some clinical trials and the feasibility of achieving similar effects through dietary intake alone.
Elucidation of Detailed Molecular Mechanisms
While the primary mechanism of menatetrenone is understood to be its role as a cofactor for the γ-carboxylation of proteins like osteocalcin (B1147995) and matrix Gla-protein, the full spectrum of its molecular actions is yet to be completely elucidated. patsnap.combioline.org.br This process is vital for bone mineralization and the prevention of vascular calcification. patsnap.com
Emerging research suggests that menatetrenone's effects extend beyond carboxylation, involving the modulation of various cellular signaling pathways. patsnap.com For example, it has been shown to inhibit the nuclear factor κB (NF-κB) signaling pathway, which is involved in inflammation and osteoclastogenesis. nih.govaacrjournals.org Additionally, some studies suggest that menatetrenone may influence gene expression and possess anti-inflammatory and antioxidant properties. patsnap.commdpi.com However, the precise pathways and their clinical implications require further in-depth investigation to be fully understood. patsnap.comresearchgate.net
Investigation of Potential Novel Therapeutic Applications
Beyond its established role in bone health, menatetrenone is being explored for a range of other therapeutic applications. nih.govdrugbank.com Preliminary evidence suggests potential benefits in cardiovascular health, diabetes management, and even as an antineoplastic agent. nih.gov
Cardiovascular Health: By activating matrix Gla-protein, menatetrenone may help prevent arterial calcification, a key factor in cardiovascular disease. nih.gov
Diabetes: Research indicates that menatetrenone could play a role in modulating glucose metabolism and improving insulin (B600854) sensitivity. nih.gov
Cancer: Some studies have shown that menatetrenone can inhibit the growth of cancer cells, such as hepatocellular carcinoma (HCC), by inducing apoptosis and cell cycle arrest. aacrjournals.orgpharmacompass.com A meta-analysis of studies on HCC patients suggested that a vitamin K2 analog significantly improved tumor recurrence-free survival. plos.org
Further rigorous clinical trials are necessary to validate these promising, yet preliminary, findings and to establish the efficacy of menatetrenone in these novel therapeutic areas.
Development of Advanced Delivery Systems to Enhance Bioavailability and Efficacy
A significant limitation of menatetrenone is its low oral bioavailability due to its lipophilic nature. nih.govwikipedia.org This poor absorption can hinder its therapeutic effectiveness. To overcome this challenge, researchers are actively developing advanced delivery systems.
Novel approaches include:
Lipid-based formulations: These systems, ranging from simple oil solutions to more complex mixtures, present the drug in a pre-dissolved state to improve absorption. ardena.com
Nanoemulsions and Nanostructured Lipid Carriers: These technologies can increase the surface area for absorption and enhance solubility. nih.gov
Self-microemulsifying drug delivery systems (SMEDDS): These are isotropic mixtures that form fine oil-in-water emulsions in the digestive tract, improving drug solubilization and absorption. innovareacademics.in
Prodrugs: Ester prodrugs of menahydroquinone-4 (B1239073) (the active form of menatetrenone) are being investigated to improve skin delivery while overcoming issues of photoinstability and phototoxicity. mdpi.com
These innovative delivery strategies hold the promise of enhancing the bioavailability and therapeutic efficacy of menatetrenone. researchgate.net
Research in Underexplored Patient Populations and Conditions
Much of the existing research on menatetrenone has been conducted in specific populations, primarily postmenopausal Japanese women with osteoporosis. nihr.ac.ukmdpi.com This narrow focus limits the generalizability of the findings to other demographics.
Future research should prioritize investigating the effects of menatetrenone in:
Men: Osteoporosis and fracture risk are also significant concerns for aging men.
Diverse Ethnicities: Bone metabolism and vitamin K status can vary across different ethnic groups.
Patients with Specific Health Conditions: Research is emerging on the use of menatetrenone in patients with neurological diseases (like Alzheimer's and Parkinson's disease), glucocorticoid-induced osteoporosis, and systemic autoimmune diseases, but more extensive studies are needed. medicinacomplementar.com.brnih.gov For instance, a meta-analysis found significant risk reductions for non-vertebral and hip fractures with menatetrenone treatment in patients with neurological diseases. medicinacomplementar.com.br
Broadening the scope of research to include these underexplored populations will provide a more comprehensive understanding of menatetrenone's therapeutic utility.
Standardization of Research Methodologies and Biomarkers
The lack of standardization in research methodologies and biomarkers presents a significant obstacle to comparing findings across different studies. Inconsistencies in study design, dosage, duration, and endpoint assessment contribute to the heterogeneity of results. nihr.ac.uknih.gov
Key areas for standardization include:
Biomarkers of Vitamin K Status: While serum levels of undercarboxylated osteocalcin (ucOC) are used as a marker for vitamin K status, there is a need for universally accepted and standardized assays. oregonstate.edujci.org
Bone Mineral Density Measurement: Consistent application of standardized methods for BMD measurements is crucial for comparing osteoporosis studies. nih.gov
Fracture Assessment: Uniform criteria for defining and reporting fractures would improve the quality of meta-analyses.
Adopting standardized protocols and biomarkers will be essential for generating more robust and comparable data in future menatetrenone research. scholaris.ca
Table of Research Findings on Menatetrenone
| Research Area | Key Findings | Citations |
|---|---|---|
| Osteoporosis | Some studies show modest increases in lumbar BMD and reduced fracture risk, while others report no significant benefit. | nihr.ac.ukresearchgate.netmdpi.com |
| Cardiovascular Health | May help prevent arterial calcification by activating matrix Gla-protein. | nih.gov |
| Diabetes | Potential role in modulating glucose metabolism and improving insulin sensitivity. | nih.gov |
| Cancer (Hepatocellular Carcinoma) | Inhibits cancer cell growth; a this compound analog improved tumor recurrence-free survival in a meta-analysis. | aacrjournals.orgpharmacompass.complos.org |
| Neurological Diseases | A meta-analysis showed significant risk reduction for non-vertebral and hip fractures in patients with neurological conditions. | medicinacomplementar.com.br |
Long-term Safety and Efficacy Research in Diverse Cohorts
A significant challenge in the comprehensive evaluation of menatetrenone is the limited scope of long-term safety and efficacy research across diverse populations. The bulk of clinical data, particularly from large-scale trials, has been generated from studies involving postmenopausal Japanese women for the treatment of osteoporosis. patsnap.comnih.gov This concentration creates limitations in extrapolating the findings to a global population with varied genetic backgrounds, dietary habits, and lifestyle factors that can influence bone metabolism and vitamin K status. europa.eufoodandnutritionresearch.net
Meta-analyses have highlighted that while menatetrenone may improve lumbar bone mineral density (BMD), its effectiveness in reducing fracture risk across a broad spectrum of patients remains uncertain. researchgate.net One such analysis pointed out that the included studies covered a wide range of individuals, including healthy people and patients with bone, liver, and kidney diseases from different ethnic backgrounds, which could contribute to heterogeneous results. researchgate.net
Evidence is emerging from cohorts beyond postmenopausal women, but these studies are often smaller and call for more extensive research. For instance, research in Chinese postmenopausal women with osteoporosis has shown that menatetrenone can significantly increase BMD at the lumbar spine and trochanter, with an efficacy comparable to alfacalcidol (B1684505). nih.gov However, the authors of this study noted its limitations, including a sample size and trial duration that were insufficient to evaluate fracture risk as a primary endpoint. nih.govdovepress.com
Research has also extended to specific, often high-risk, elderly populations. A meta-analysis of three randomized controlled trials (RCTs) involving patients with neurological diseases—Alzheimer's disease, Parkinson's disease, and stroke—suggested that menatetrenone treatment was effective against non-vertebral and hip fractures. medicinacomplementar.com.br The subjects in these studies often presented with vitamin K deficiency secondary to malnutrition. medicinacomplementar.com.br Another prospective study focused on elderly female patients with Parkinson's disease who were also vitamin D deficient, finding that menatetrenone treatment increased BMD and significantly reduced fracture incidence compared to an untreated group. nih.gov
The pediatric population represents another critical area requiring more research. One pilot study investigated the use of menatetrenone in children undergoing long-term glucocorticoid treatment. nih.govmdpi.com The results suggested that adding menatetrenone to alfacalcidol treatment effectively and safely increased lumbar BMD. nih.gov However, the study was small and short-term, underscoring the need for larger, randomized controlled trials to confirm these findings in pediatric patients on chronic steroid therapy. nih.govmdpi.com
Future research must prioritize long-term, large-scale, and placebo-controlled randomized trials in diverse cohorts. This includes expanding studies to include different ethnicities, both sexes, a wider age range, and patients with various comorbidities that affect bone health. foodandnutritionresearch.net Such research is essential to clarify the long-term safety profile and define the precise efficacy of menatetrenone in preventing fractures across a global and more representative patient population.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Menatetrenone (this compound, MK-4) |
| Alfacalcidol |
| Osteocalcin |
| Glucocorticoid |
Q & A
Q. How can researchers ensure the purity of Menatetrenone in experimental samples?
Menatetrenone purity is determined using high-performance liquid chromatography (HPLC) with a C18 column, UV detection at 270 nm, and phytonadione as an internal standard. The mobile phase (methanol) and column temperature (~40°C) are optimized to achieve a retention time of ~7 minutes. Heavy metal contamination (<20 ppm) is tested via Method 4 (atomic absorption spectroscopy), while menadione impurities are assessed using colorimetric assays with 3-methyl-1-phenyl-5-pyrazanone .
Q. What factors influence Menatetrenone solubility in preclinical formulations?
Menatetrenone is highly soluble in hexane and ethanol (99.5%), sparingly soluble in 2-propanol, and practically insoluble in water. To enhance bioavailability, lipid-based carriers (e.g., micelles or liposomes) are recommended due to its lipophilicity. Light exposure must be minimized during storage, as it accelerates decomposition and color changes .
Q. How should dietary variables be controlled in pharmacokinetic studies of Menatetrenone?
High-fat meals increase Menatetrenone absorption by 30–50% compared to fasting. Researchers should standardize meal timing (e.g., administer 30 minutes post-dose) and composition (e.g., 30–35% fat content) in crossover trials to reduce variability. Bioequivalence studies require log-transformed AUC and Cmax comparisons within 0.80–1.25 bounds .
Q. What is the evidence for Menatetrenone’s osteogenic effects in osteoporosis models?
In rodent osteoporosis models, Menatetrenone (45 mg/kg/day) enhances bone mineral density (BMD) by 2.02% (lumbar spine) and reduces undercarboxylated osteocalcin (ucOC) by 82.3%. These effects are mediated through osteocalcin carboxylation, which improves calcium binding to hydroxyapatite. Dual-energy X-ray absorptiometry (DXA) is the gold standard for BMD quantification .
Advanced Research Questions
Q. How can contradictory findings on Menatetrenone’s fracture risk reduction be resolved?
Meta-analyses show heterogeneity in fracture outcomes (I² >50%), partly due to varying baseline BMD (e.g., T-scores <−2.5 vs. −1.0 to −2.5). Stratified subgroup analyses by baseline BMD and concurrent calcium/vitamin D supplementation are critical. For example, Shiraki et al. (2000) reported a 60% vertebral fracture reduction in severe osteoporosis (T-score <−3.0), but OF Study (2009) found no benefit in moderate cases .
Q. What in vitro models elucidate Menatetrenone’s dual action on osteoblasts and osteoclasts?
Bone marrow-derived mesenchymal stem cells (BM-MSCs) treated with Menatetrenone (10–100 µM) show no adverse effects on proliferation but enhance osteogenic differentiation (Alizarin Red S staining for mineralization) and suppress adipogenesis (Oil Red O staining). qRT-PCR reveals upregulated RUNX2, COL1A1, and ALP expression. Co-culture with osteoclasts demonstrates reduced TRAP-positive cells via osteoprotegerin (OPG) induction .
Q. What molecular mechanisms underlie Menatetrenone’s antitumor effects in hepatocellular carcinoma (HCC)?
Menatetrenone (50–100 µM) suppresses HCC growth by inhibiting NF-κB activation via IκB kinase (IKK) phosphorylation blockade. This reduces cyclin D1 promoter activity by 70%, inducing G1 cell cycle arrest. Overexpression of p65 (NF-κB subunit) or cyclin D1 rescues proliferation, confirming pathway specificity. Electrophoretic mobility shift assays (EMSAs) validate NF-κB DNA-binding suppression .
Q. How does Menatetrenone compare to alfacalcidol in clinical osteoporosis management?
In a 12-month RCT, Menatetrenone (45 mg/day) increased lumbar BMD by 1.2% vs. 2.2% with alfacalcidol (0.5 µg/day), but outperformed in ucOC reduction (−82.3% vs. −40.5%). Non-inferiority margins (ΔBMD ≤1.5%) and safety profiles (hypercalcemia rates <5%) should guide therapy selection in renal-impaired patients .
Methodological Guidance
Q. What statistical approaches address heterogeneity in Menatetrenone meta-analyses?
Random-effects models (DerSimonian-Laird method) account for between-study variance. Sensitivity analyses excluding small-sample trials (n<50) and meta-regression adjusting for baseline BMD, age, and formulation (capsule vs. emulsion) improve robustness. Forest plots should highlight outliers (e.g., Shiraki et al., 2000) .
Q. How are Menatetrenone’s pharmacokinetic parameters optimized in formulation studies?
Self-emulsifying drug delivery systems (SEDDS) with Capryol™ 90 (oil phase) and Cremophor® EL (surfactant) increase solubility by 8-fold. In vivo studies in rats show a 2.3-fold AUC improvement vs. conventional capsules. Stability testing under ICH guidelines (40°C/75% RH for 6 months) confirms degradation <5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
